

Flow Cytometry Analysis of Cells Treated with RU 59063: Application Notes and Protocols

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Compound of Interest

Compound Name: RU 59063

Cat. No.: B1680189

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Introduction

RU 59063 is a nonsteroidal androgen receptor (AR) ligand with a high binding affinity and selectivity.[1][2][3][4] Initially characterized as a potent antiandrogen, subsequent studies revealed its dose-dependent androgenic activity, classifying it as a selective androgen receptor modulator (SARM).[1] SARMs are a class of compounds that exhibit tissue-selective effects, making them a subject of interest in various research and therapeutic areas, including the study of prostate cancer.[5][6] Understanding the cellular consequences of **RU 59063** treatment is crucial for elucidating its mechanism of action and potential therapeutic applications.

Flow cytometry is a powerful technique for single-cell analysis, enabling the quantitative assessment of various cellular parameters. This document provides detailed protocols for the flow cytometric analysis of cells treated with **RU 59063**, focusing on three key cellular processes: apoptosis, cell cycle progression, and androgen receptor expression.

Data Presentation: Quantitative Analysis of RU 59063-Treated Cells

The following tables summarize hypothetical, yet representative, quantitative data from flow cytometric analyses of prostate cancer cell lines (LNCaP, PC-3, and DU-145) treated with **RU 59063** for 48 hours. These cell lines are commonly used models in prostate cancer research,

with LNCaP being androgen-sensitive, while PC-3 and DU-145 are androgen-insensitive. The data is presented as the mean percentage of cells \pm standard deviation and is intended to illustrate the potential effects of **RU 59063** that can be quantified using the provided protocols.

Table 1: Dose-Dependent Induction of Apoptosis in Prostate Cancer Cell Lines

Cell Line	Treatment Concentration (μ M)	Early Apoptotic Cells (%) (Annexin V+/PI-)	Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
LNCaP	Untreated Control	3.2 \pm 0.8	2.1 \pm 0.5
RU 59063 (1)	8.5 \pm 1.2	4.3 \pm 0.9	
RU 59063 (10)	25.7 \pm 3.1	15.2 \pm 2.5	
RU 59063 (50)	45.1 \pm 4.5	28.9 \pm 3.8	
PC-3	Untreated Control	2.5 \pm 0.6	1.8 \pm 0.4
RU 59063 (1)	4.1 \pm 0.9	2.5 \pm 0.7	
RU 59063 (10)	10.3 \pm 1.5	7.8 \pm 1.1	
RU 59063 (50)	18.9 \pm 2.2	12.4 \pm 1.9	
DU-145	Untreated Control	2.8 \pm 0.7	2.0 \pm 0.6
RU 59063 (1)	3.9 \pm 0.8	2.3 \pm 0.5	
RU 59063 (10)	9.5 \pm 1.3	6.9 \pm 1.0	
RU 59063 (50)	16.7 \pm 2.0	11.2 \pm 1.7	

Table 2: Effect of **RU 59063** on Cell Cycle Distribution in LNCaP Cells

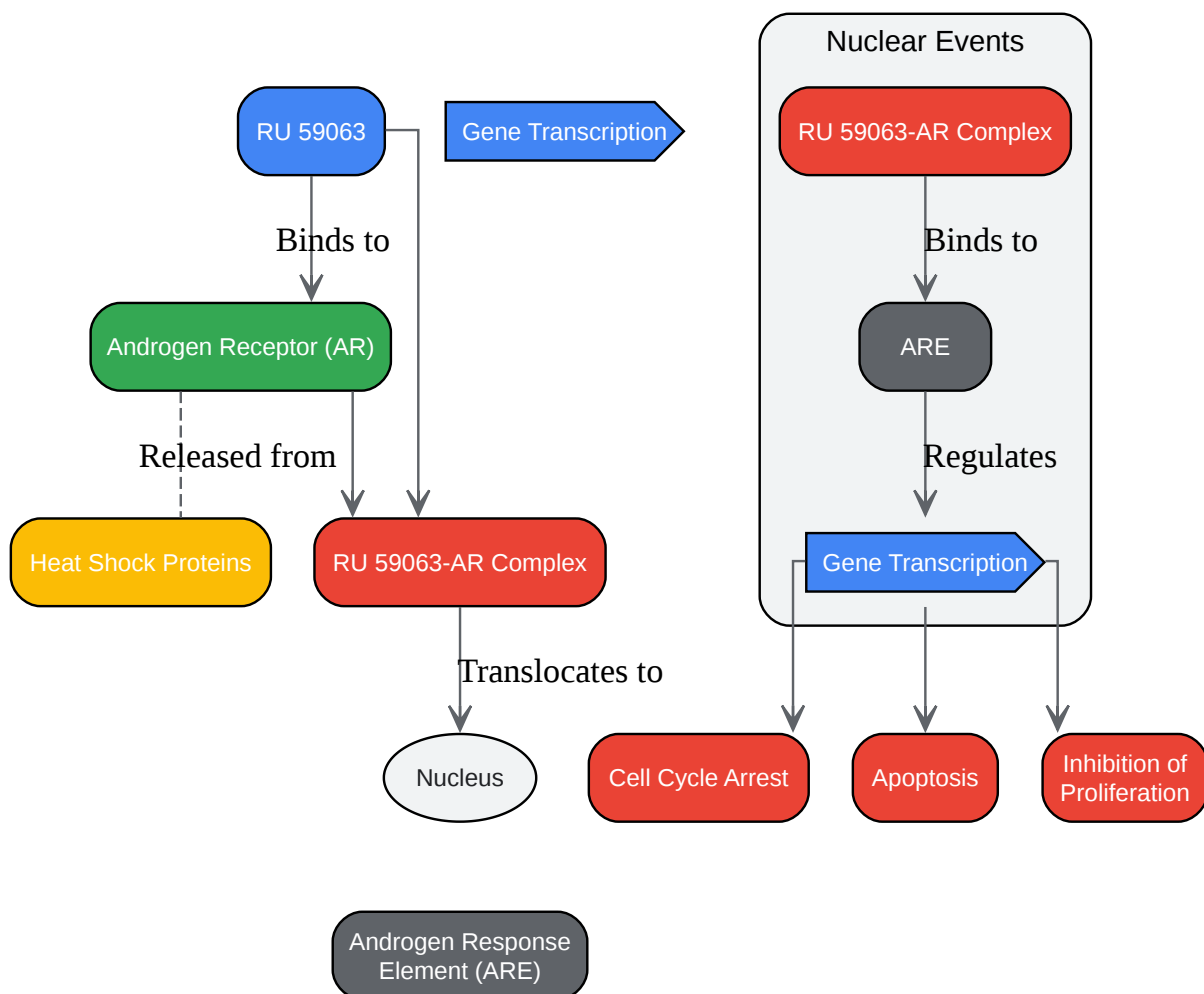
Treatment Concentration (μM)	G0/G1 Phase (%)	S Phase (%)	G2/M Phase (%)
Untreated Control	55.4 ± 4.1	30.2 ± 3.5	14.4 ± 2.8
RU 59063 (1)	60.1 ± 4.5	25.8 ± 3.1	14.1 ± 2.7
RU 59063 (10)	72.5 ± 5.2	15.3 ± 2.4	12.2 ± 2.1
RU 59063 (50)	80.3 ± 6.1	8.9 ± 1.9	10.8 ± 1.9

Table 3: Modulation of Intracellular Androgen Receptor Expression

Cell Line	Treatment Concentration (μM)	Mean Fluorescence Intensity (MFI) of AR Staining
LNCaP	Untreated Control	850 ± 95
RU 59063 (10)	620 ± 78	
PC-3	Untreated Control	150 ± 30
RU 59063 (10)	145 ± 28	

Signaling Pathways and Experimental Workflows

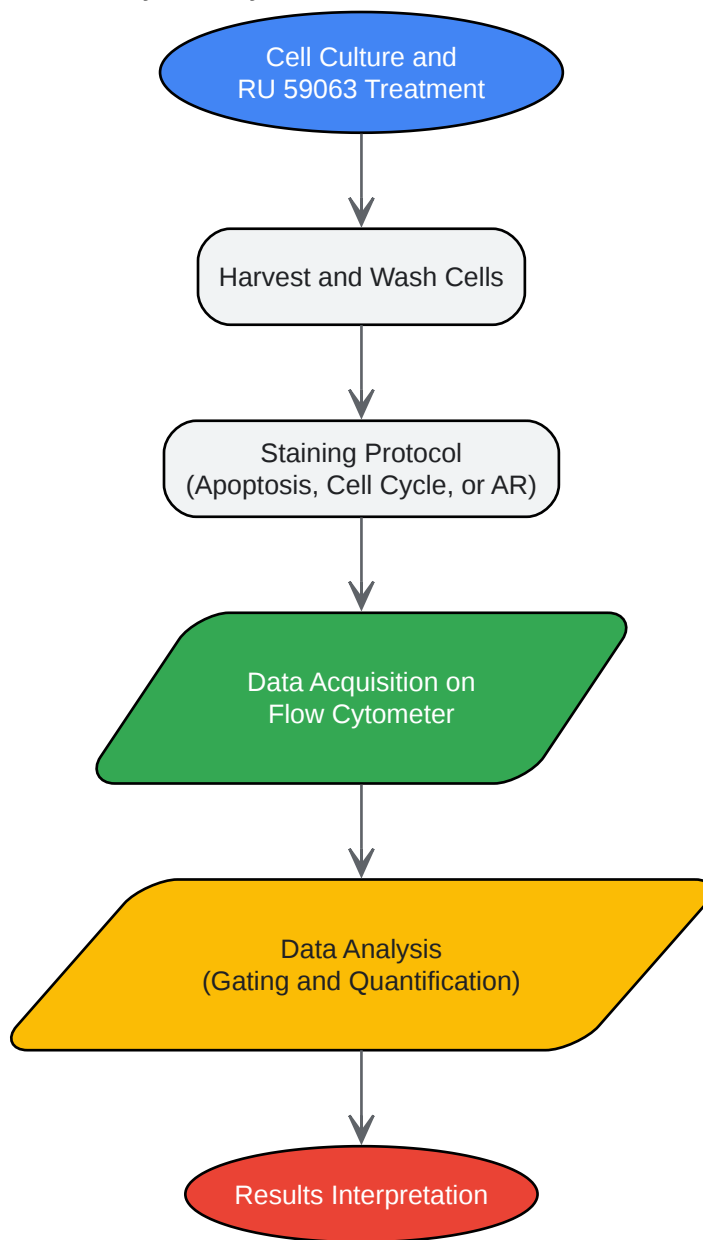
RU 59063 Signaling Pathway



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Caption: Androgen receptor signaling pathway activated by **RU 59063**.

General Flow Cytometry Workflow for RU 59063 Treated Cells



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Caption: Experimental workflow for flow cytometry analysis.

Experimental Protocols

Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide Staining

This protocol quantifies the percentage of cells undergoing apoptosis following treatment with **RU 59063**.

Materials:

- **RU 59063**
- Prostate cancer cell lines (e.g., LNCaP, PC-3, DU-145)
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugate)
- Propidium Iodide (PI)
- Flow cytometer

Procedure:

- Cell Seeding and Treatment:
 - Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
 - Allow cells to adhere overnight.
 - Treat cells with varying concentrations of **RU 59063** (e.g., 1, 10, 50 μ M) and an untreated (vehicle) control for the desired time period (e.g., 24, 48 hours).
- Cell Harvesting:
 - Collect both adherent and floating cells. For adherent cells, gently detach using trypsin-EDTA.
 - Transfer the cell suspension to a conical tube and centrifuge at 300 x g for 5 minutes.
 - Discard the supernatant and wash the cell pellet twice with cold PBS.

- Staining:
 - Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of 1×10^6 cells/mL.
 - Transfer 100 μ L of the cell suspension (1×10^5 cells) to a flow cytometry tube.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of PI.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
 - Add 400 μ L of 1X Binding Buffer to each tube.
- Data Acquisition and Analysis:
 - Analyze the samples on a flow cytometer within one hour of staining.
 - Use unstained and single-stained controls for setting compensation and gates.
 - Collect data for at least 10,000 events per sample.
 - Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

This protocol determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after **RU 59063** treatment.

Materials:

- **RU 59063**
- Prostate cancer cell lines
- Complete cell culture medium

- PBS
- Cold 70% Ethanol
- RNase A
- Propidium Iodide (PI)
- Flow cytometer

Procedure:

- Cell Seeding and Treatment:
 - Follow the same procedure as in Protocol 1 for cell seeding and treatment with **RU 59063**.
- Cell Harvesting:
 - Harvest cells as described in Protocol 1.
- Fixation:
 - Resuspend the cell pellet in 500 μ L of cold PBS.
 - While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
 - Incubate the cells at -20°C for at least 2 hours (or overnight).
- Staining:
 - Centrifuge the fixed cells at 500 x g for 5 minutes.
 - Discard the ethanol and wash the cell pellet once with PBS.
 - Resuspend the cell pellet in 500 μ L of PBS containing 100 μ g/mL RNase A and 50 μ g/mL PI.
 - Incubate for 30 minutes at room temperature in the dark.

- Data Acquisition and Analysis:
 - Analyze the samples on a flow cytometer.
 - Use the PI signal to determine the DNA content and cell cycle distribution.
 - Model the cell cycle phases using appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M.

Protocol 3: Intracellular Staining for Androgen Receptor Expression

This protocol measures the expression level of the androgen receptor within the cells.

Materials:

- **RU 59063**
- Prostate cancer cell lines
- Complete cell culture medium
- PBS
- Fixation Buffer (e.g., 4% paraformaldehyde)
- Permeabilization Buffer (e.g., 0.1% Triton X-100 or saponin-based buffer)
- Primary antibody against Androgen Receptor
- Fluorochrome-conjugated secondary antibody (if the primary is not conjugated)
- Flow cytometer

Procedure:

- Cell Seeding and Treatment:
 - Follow the same procedure as in Protocol 1 for cell seeding and treatment with **RU 59063**.

- Cell Harvesting:
 - Harvest cells as described in Protocol 1.
- Fixation and Permeabilization:
 - Resuspend the cell pellet in 1 mL of Fixation Buffer and incubate for 15 minutes at room temperature.
 - Centrifuge at 500 x g for 5 minutes and discard the supernatant.
 - Wash the cells once with PBS.
 - Resuspend the cell pellet in 1 mL of Permeabilization Buffer and incubate for 15 minutes at room temperature.
- Staining:
 - Centrifuge the permeabilized cells and discard the supernatant.
 - Resuspend the cell pellet in 100 μ L of Permeabilization Buffer containing the primary anti-AR antibody at the recommended dilution.
 - Incubate for 30-60 minutes at 4°C in the dark.
 - Wash the cells twice with Permeabilization Buffer.
 - If using an unconjugated primary antibody, resuspend the cells in 100 μ L of Permeabilization Buffer containing the fluorochrome-conjugated secondary antibody.
 - Incubate for 30 minutes at 4°C in the dark.
 - Wash the cells twice with Permeabilization Buffer.
- Data Acquisition and Analysis:
 - Resuspend the final cell pellet in PBS for analysis.
 - Use an isotype control to determine background staining.

- Acquire data on a flow cytometer and analyze the Mean Fluorescence Intensity (MFI) of the AR-positive population.

Disclaimer: These protocols provide a general framework. Optimization of reagent concentrations, incubation times, and instrument settings may be necessary for specific cell lines and experimental conditions. The provided data is for illustrative purposes only and actual results may vary.

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